5-Chloro-1-(3-nitrophenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(3-nitrophenyl)-1-oxopentane, also known as 5-Chloro-1-(3-nitrophenyl)-1-oxopentane, is a chemical compound composed of a five-carbon backbone and a nitrophenyl group. It is a member of the nitrophenyl family of compounds, which are used in a variety of scientific and industrial applications. 5-Chloro-1-(3-nitrophenyl)-1-oxopentane has been investigated for its potential use in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.
Scientific Research Applications
Pharmaceutical Research: Synthesis of Indole Derivatives
“5-Chloro-1-(3-nitrophenyl)-1-oxopentane” may serve as a precursor in the synthesis of indole derivatives. Indoles are significant in pharmaceutical research due to their presence in many natural compounds and drugs. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound could be utilized to create new indole-based pharmacophores with potential therapeutic applications.
Anticancer Agent Development: MDM2 Inhibitors
The compound could be instrumental in the design and synthesis of new spiroxindoles combined with benzimidazole scaffolds, acting as MDM2 inhibitors. MDM2 is a protein that, when inhibited, can lead to the reactivation of tumor suppressor p53, offering a pathway for anticancer therapies . The compound’s structure could facilitate the creation of novel inhibitors with improved efficacy.
Agricultural Chemistry: Synthesis of Plant Hormones
Derivatives of “5-Chloro-1-(3-nitrophenyl)-1-oxopentane” might be used in the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. The compound could contribute to the development of new agrochemicals that enhance crop yields and resilience .
properties
IUPAC Name |
5-chloro-1-(3-nitrophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSSSWOQWTQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621993 | |
Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-nitrophenyl)-1-oxopentane | |
CAS RN |
487058-74-2 | |
Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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